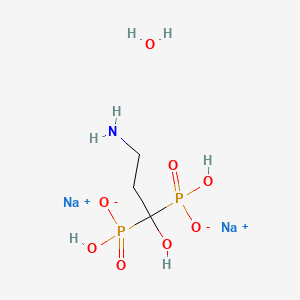

Disodium pamidronate hydrate

Description

Historical Context of Bisphosphonate Development and Disodium (B8443419) Pamidronate Hydrate's Place

The journey of bisphosphonates, from industrial chemicals to essential pharmaceuticals, marks a significant chapter in medical history. wikipedia.orgwikipedia.org Initially synthesized in the 19th century, these compounds were primarily used for their ability to prevent scaling and corrosion. wikipedia.org Their potential for treating bone metabolism disorders was not recognized until the 1960s. wikipedia.org The initial concept was rooted in the discovery that inorganic pyrophosphate, a natural compound found in plasma and urine, could inhibit the formation of calcium phosphate (B84403) precipitates. oup.comnih.gov This led to the hypothesis that pyrophosphate might regulate bone mineralization. nih.gov However, pyrophosphates are easily broken down by enzymes in the body, limiting their therapeutic use.

This challenge paved the way for the development of bisphosphonates, which are chemically stable analogs of pyrophosphate. nih.govresearchgate.net The key structural difference is the substitution of a P-C-P bond for the P-O-P bond in pyrophosphate, making bisphosphonates resistant to enzymatic hydrolysis. wikipedia.orgmdpi.com The first generation of bisphosphonates, including etidronic acid and clodronic acid, were introduced in the 1970s and 1980s. wikipedia.org While they demonstrated a weak inhibitory effect on bone resorption, their development was a crucial first step. wikipedia.org

A significant leap forward came with the introduction of a nitrogen atom into the bisphosphonate structure, heralding the second generation of these drugs. wikipedia.org Pamidronate, a nitrogen-containing bisphosphonate, was found to be 10 to 100 times more potent in its antiresorptive effects than the earlier non-nitrogen-containing compounds. mdpi.comunl.pt This enhanced potency suggested a more specific intracellular mechanism of action. mdpi.com Subsequent research confirmed that nitrogen-containing bisphosphonates, like pamidronate, inhibit key enzymes in the mevalonate (B85504) pathway within osteoclasts, the cells responsible for bone breakdown. researchgate.netdrugbank.comnih.gov Disodium pamidronate hydrate (B1144303), the salt form of pamidronate, became a cornerstone in the treatment of various bone disorders characterized by excessive osteoclast activity. cancercareontario.cacancercareontario.ca

Overview of Bone Resorption Mechanisms and Their Regulation

Bone is a dynamic tissue that undergoes continuous remodeling, a process involving the synchronized resorption of old bone by osteoclasts and the formation of new bone by osteoblasts. medicine.dp.uamdpi.com This delicate balance is crucial for maintaining skeletal integrity. mdpi.com Bone resorption is the process by which osteoclasts break down bone tissue, releasing minerals, primarily calcium, into the bloodstream. longdom.org This process is essential for bone repair, and remodeling. longdom.org

The regulation of bone resorption is a complex process involving various cell types and signaling molecules. medicine.dp.ua Osteoclasts, derived from hematopoietic stem cells, are the primary cells responsible for bone resorption. mdpi.comnih.gov Their differentiation and activation are tightly controlled by several factors. nih.govesmed.org Key regulators include:

Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL): This protein, expressed by osteoblasts and other cells, is essential for osteoclast formation, function, and survival. mdpi.comlongdom.org

Osteoprotegerin (OPG): This protein acts as a decoy receptor for RANKL, preventing it from binding to its receptor on osteoclast precursors and thereby inhibiting osteoclast formation. longdom.org The balance between RANKL and OPG is a critical determinant of bone resorption rates.

Macrophage Colony-Stimulating Factor (M-CSF): This cytokine is crucial for the proliferation and survival of osteoclast precursors. mdpi.com

The process of bone resorption by a mature osteoclast involves several steps. The osteoclast first attaches to the bone surface, forming a sealed compartment. esmed.org Within this sealed zone, the osteoclast secretes hydrogen ions, creating an acidic microenvironment that dissolves the mineral component of the bone. nih.gov It also releases enzymes, such as cathepsin K, that degrade the organic matrix of the bone. nih.gov

Various systemic hormones and local factors also influence bone resorption. medicine.dp.ua Parathyroid hormone (PTH) and vitamin D, for instance, can stimulate bone resorption by increasing the expression of RANKL. medicine.dp.ualongdom.org Conversely, calcitonin can inhibit osteoclast activity. medicine.dp.ua

Structural Analogy to Pyrophosphate and Implications for Bone Interaction

The therapeutic efficacy of disodium pamidronate hydrate is fundamentally linked to its structural similarity to inorganic pyrophosphate (PPi). mdpi.comnih.gov PPi is a naturally occurring molecule involved in various metabolic processes, including the regulation of calcification. nih.gov Bisphosphonates, including pamidronate, are synthetic analogs of PPi. nih.govpfizer.com

The key structural feature of both pyrophosphate and bisphosphonates is the presence of two phosphate groups. nih.gov However, a critical difference lies in the central atom connecting these phosphate groups. In pyrophosphate, this is an oxygen atom (P-O-P), which is susceptible to enzymatic breakdown. mdpi.com In bisphosphonates, this oxygen is replaced by a carbon atom (P-C-P), creating a structure that is highly resistant to hydrolysis. wikipedia.orgmdpi.com This stability allows bisphosphonates to persist in the body and exert their effects on bone.

This P-C-P backbone gives bisphosphonates a strong affinity for hydroxyapatite (B223615), the primary mineral component of bone. wikipedia.orgcancercareontario.cacancercareontario.ca When administered, disodium pamidronate hydrate readily binds to the surface of bone, particularly in areas of high bone turnover. cancercareontario.cacancercareontario.ca This targeted delivery to the skeleton is a key aspect of its mechanism of action.

Once bound to the bone mineral, pamidronate can directly inhibit the dissolution of hydroxyapatite crystals. nih.govfda.govpfizermedicalinformation.com However, its primary and more potent effect is on the osteoclasts. fda.govpfizermedicalinformation.com During bone resorption, as osteoclasts break down the bone matrix, they internalize the bisphosphonate that is bound to the mineral surface. drugbank.com

Inside the osteoclast, the nitrogen atom in the side chain of pamidronate plays a crucial role. nih.govmdpi.com Nitrogen-containing bisphosphonates like pamidronate inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. researchgate.netnih.govsigmaaldrich.com This pathway is essential for the production of lipids necessary for the post-translational modification of small GTP-binding proteins, which are vital for osteoclast function and survival. drugbank.com By disrupting this pathway, pamidronate impairs the ability of osteoclasts to resorb bone and can induce their apoptosis (programmed cell death). drugbank.com

Research Significance of Disodium Pamidronate Hydrate in Bone Biology

Disodium pamidronate hydrate has been a valuable tool in bone biology research, significantly advancing our understanding of bone resorption and the development of treatments for bone diseases. nih.gov Its potent and specific inhibition of osteoclast-mediated bone resorption allows researchers to investigate the consequences of blocking this process in various experimental models. merckmillipore.com

Research utilizing pamidronate has been instrumental in elucidating the critical role of osteoclasts in the pathophysiology of various bone disorders. cancercareontario.cacancercareontario.ca Studies have shown its effectiveness in inhibiting the excessive bone resorption associated with conditions like Paget's disease, hypercalcemia of malignancy, and osteolytic bone metastases. oup.comcancercareontario.cafda.govpfizermedicalinformation.com

Furthermore, investigations with pamidronate have shed light on the intricate signaling pathways within osteoclasts. medchemexpress.com For instance, research has demonstrated that pamidronate can inhibit the Wnt and β-catenin signaling pathways. medchemexpress.com It has also been shown to upregulate the expression of osteoprotegerin (OPG) and inhibit the expression of RANKL and matrix metalloproteinase-9 (MMP-9), all of which are key regulators of bone remodeling. medchemexpress.com

The study of disodium pamidronate hydrate has also contributed to our understanding of the structure-activity relationships of bisphosphonates. The discovery that the presence of a nitrogen atom in the side chain dramatically increases potency led to the development of even more powerful bisphosphonates. wikipedia.orgmdpi.comresearchgate.net This has driven further research into optimizing the chemical structure of these compounds to enhance their therapeutic effects.

Interactive Data Table: Properties of Disodium Pamidronate Hydrate

| Property | Value |

| Molecular Formula | C₃H₉NNa₂O₇P₂ · xH₂O sigmaaldrich.com |

| Molecular Weight (Anhydrous) | 279.03 g/mol sigmaaldrich.com |

| Appearance | White solid sigmaaldrich.com |

| Solubility in Water | 28 mg/mL sigmaaldrich.com |

| Melting Point | 300 °C sigmaaldrich.com |

Interactive Data Table: Key Milestones in Bisphosphonate Development

| Year/Era | Milestone |

| 19th Century | Initial synthesis of bisphosphonates. wikipedia.org |

| 1960s | First investigation of bisphosphonates for bone metabolism disorders. wikipedia.orgwikipedia.org |

| 1970s-1980s | Introduction of first-generation bisphosphonates (e.g., etidronate, clodronate). wikipedia.org |

| Post-1980s | Development of second-generation, nitrogen-containing bisphosphonates, including pamidronate, with significantly higher potency. wikipedia.orgmdpi.comunl.pt |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H11NNa2O8P2 |

|---|---|

Molecular Weight |

297.05 g/mol |

IUPAC Name |

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;hydrate |

InChI |

InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2 |

InChI Key |

TVQNUQCYOOJTMK-UHFFFAOYSA-L |

Canonical SMILES |

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |

Origin of Product |

United States |

Molecular and Structural Aspects of Disodium Pamidronate Hydrate

Disodium (B8443419) pamidronate hydrate (B1144303) is the disodium salt of pamidronic acid and exists in various hydrated crystalline forms. google.comgoogle.com Its molecular structure and the arrangement of atoms in its crystal lattice are fundamental to its chemical behavior and its interactions at a biological level.

Crystallographic Characterization of Disodium Pamidronate Hydrate Forms

The crystallographic structure of disodium pamidronate hydrate has been a subject of detailed study. It is known to exist in several hydrated forms, with the pentahydrate being a well-characterized example. researchgate.netnih.govjst.go.jp However, other hydrated states, such as a mixture of trihydrate and tetrahydrate, have also been identified and are considered to be structurally stable. google.com

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon for bisphosphonates. researchgate.netgoogle.commdpi.com For disodium pamidronate, different hydrate forms represent a type of polymorphism. For instance, a stable crystalline form containing a mixture of trihydrate and tetrahydrate has been prepared, possessing a water content between 17.0 and 20.0 wt%. google.com This is distinct from the commercially available pentahydrate form. google.com The specific crystalline form can influence the compound's physical properties.

Single-crystal X-ray structure analysis has been instrumental in elucidating the detailed atomic arrangement of these hydrates. jst.go.jp For example, the crystal structure of disodium pamidronate pentahydrate has been determined, revealing the precise coordinates of the atoms and the geometry of the molecule within the crystal. researchgate.netnih.gov

Zwitterionic Character and Chelation Modes to Metal Ions

In the solid state, disodium pamidronate exhibits a zwitterionic character. researchgate.netnih.gov This means that the molecule contains both a positive and a negative charge, with a protonated amine group and negatively charged phosphonate (B1237965) groups. researchgate.netillinois.edu This dual charge nature is a common feature among many bisphosphonates. illinois.edu

The phosphonate groups of pamidronate have a strong affinity for metal ions, and in the case of disodium pamidronate, the sodium ions are chelated in specific ways. researchgate.netnih.gov In the pentahydrate crystal structure, the sodium ion is octahedrally coordinated by oxygen atoms from the zwitterionic pamidronate molecule and from water molecules. researchgate.netnih.gov Research has identified four distinct modes of chelation to sodium in the solid state. researchgate.netnih.gov This chelation is a key aspect of the crystal packing. researchgate.net The ability of the bisphosphonate functional group to chelate divalent cations like Ca²⁺ is also a critical factor in its targeting of bone tissue. researchgate.net

Physico-chemical Interactions with Bone Mineral

The primary pharmacological action of pamidronate is the inhibition of bone resorption, a process that is intrinsically linked to its physico-chemical interactions with the mineral component of bone. fda.govpfizermedicalinformation.com

Adsorption to Calcium Phosphate (B84403) (Hydroxyapatite) Crystals

A key feature of pamidronate is its strong affinity for and adsorption to calcium phosphate crystals, specifically hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂], which is the primary mineral component of bone. fda.govpfizermedicalinformation.comnih.govncats.iohmdb.ca This adsorption is a critical first step in its mechanism of action. The bisphosphonate structure, with its P-C-P backbone, mimics the structure of pyrophosphate and enables strong binding to the bone mineral. fda.gov The hydroxyl group at the R1 position of the pamidronate molecule is thought to be crucial for this high affinity, facilitating a strong interaction with the calcium ions in the hydroxyapatite crystal lattice. nih.gov

Studies have shown that pamidronate can be immobilized on the surface of hydroxyapatite bioceramics through chelation. scientific.net Ab initio investigations comparing the adsorption energies of various bisphosphonates onto the hydroxyapatite (001) surface have indicated that pamidronate has one of the highest binding affinities. arxiv.org This strong adsorption leads to the accumulation of the compound in the bone matrix. nih.gov

Mechanisms of Mineral Dissolution Inhibition

Once adsorbed onto the hydroxyapatite surface, pamidronate directly inhibits the dissolution of the bone mineral. fda.govpfizermedicalinformation.comnih.govncats.iohmdb.ca By binding to the crystal surface, it is thought to block active sites where dissolution would normally occur, thus physically preventing the breakdown of the mineral matrix. fda.govpfizermedicalinformation.comnih.gov This direct blocking of mineral dissolution is a key component of its antiresorptive effect. fda.govpfizermedicalinformation.comnih.gov

In addition to this direct physical inhibition, the mechanism of action also involves the inhibition of osteoclast activity. fda.govpfizermedicalinformation.comnih.gov Osteoclasts are the cells responsible for bone resorption. While the full molecular details of this cellular inhibition are beyond the scope of this section, it is important to note that the initial adsorption to hydroxyapatite is what localizes the drug to the sites of bone resorption where it can then exert its effects on osteoclasts. fda.govpfizermedicalinformation.comnih.gov

Below is a data table summarizing key research findings related to the physico-chemical interactions of pamidronate.

| Interaction | Key Findings | References |

| Adsorption to Hydroxyapatite | Pamidronate strongly adsorbs to calcium phosphate (hydroxyapatite) crystals in bone. | fda.govpfizermedicalinformation.comnih.govncats.iohmdb.ca |

| The P-C-P backbone and the R1 hydroxyl group are important for high-affinity binding. | fda.govnih.gov | |

| Pamidronate shows one of the highest adsorption energies onto the hydroxyapatite surface among several bisphosphonates. | arxiv.org | |

| Inhibition of Mineral Dissolution | Adsorbed pamidronate may directly block the dissolution of the mineral component of bone. | fda.govpfizermedicalinformation.comnih.govncats.iohmdb.ca |

| The binding to the crystal surface is thought to physically prevent the breakdown of the mineral matrix. | fda.govpfizermedicalinformation.comnih.gov |

Cellular and Molecular Mechanisms of Action

Inhibition of Osteoclastic Activity

Pamidronate's primary pharmacological action is the inhibition of osteoclastic activity. pfizermedicalinformation.com This is achieved through several distinct but interrelated cellular mechanisms that disrupt the function, formation, and survival of osteoclasts. nih.govscirp.org

Pamidronate directly impedes the function of mature osteoclasts. bccancer.bc.ca After administration, it binds with high affinity to hydroxyapatite (B223615) crystals within the bone matrix, particularly at sites of active bone turnover. bccancer.bc.capfizermedicalinformation.com When osteoclasts initiate bone resorption, they internalize the bone-bound pamidronate. pharmgkb.org This internalization disrupts the essential functions of the osteoclast. nih.govt3db.ca

One of the key effects is the disruption of the osteoclast's cytoskeleton, particularly the actin ring. This structure is crucial for the osteoclast to attach to the bone surface and form a sealed resorption lacuna. scirp.org By interfering with the organization of the actin ring and the formation of the ruffled border—the specialized cell membrane responsible for secreting acid and enzymes—pamidronate effectively incapacitates the bone-resorbing apparatus of the osteoclast. scirp.org In vitro studies have demonstrated that pamidronate adsorbs to calcium phosphate (B84403) crystals and may directly block their dissolution, which is a fundamental step in bone resorption. nih.govpfizermedicalinformation.comfda.govmedkoo.com

In addition to its effects on mature osteoclasts, pamidronate also influences their progenitors. It has been shown to suppress the migration of osteoclast precursors to bone remodeling sites. ujms.nethres.camedsinfo.com.au This action reduces the pool of available cells that can differentiate into mature, active osteoclasts. ujms.net

Furthermore, pamidronate can inhibit the differentiation of these precursors into mature osteoclasts. nih.govelsevier.es Osteoclast differentiation is a complex process regulated by various signaling molecules, including Receptor Activator of Nuclear Factor-κB Ligand (RANKL). elsevier.es While the precise mechanisms are still being elucidated, some bisphosphonates have been shown to decrease the expression of RANKL and increase the expression of osteoprotegerin (OPG), its decoy receptor, in osteoblastic cells, thereby indirectly inhibiting osteoclastogenesis. elsevier.es Studies on RAW 264.7 macrophage cells, a model for osteoclast precursors, have shown that certain bisphosphonates can significantly inhibit RANKL-induced osteoclast formation in a dose-dependent manner. sci-hub.se

The induction of apoptosis is a direct consequence of the molecular interference caused by pamidronate within the osteoclast after it is internalized. pharmgkb.orgnih.govjci.org By disrupting key intracellular signaling pathways necessary for osteoclast survival, pamidronate triggers the cellular cascade leading to programmed cell death. nih.govpharmgkb.orgresearchgate.net This ultimately leads to a decrease in the number of functional osteoclasts at remodeling sites. nih.gov

Suppression of Osteoclast Precursor Migration and Differentiation

Interference with Mevalonate (B85504) Pathway Enzymes

The more potent, nitrogen-containing bisphosphonates, including pamidronate, have a distinct molecular target within the osteoclast: the mevalonate pathway. nih.govnih.govpharmgkb.org This pathway is crucial for producing isoprenoid lipids, which are essential for various cellular functions. creative-proteomics.com

Pamidronate acts as a potent and selective inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. nih.govt3db.ca It functions as an analogue of isoprenoid diphosphate (B83284) lipids, the natural substrates for FPPS. nih.govresearchgate.net By binding to the enzyme, pamidronate disrupts its normal catalytic activity. scbt.com

The inhibitory potency of nitrogen-containing bisphosphonates against FPPS correlates closely with their anti-resorptive potency. researchgate.netdrugbank.com Pamidronate's molecular structure, with its nitrogen-containing side chain, is critical for this high-affinity interaction and potent inhibition of the enzyme. scbt.com

Inhibitory Potency of Nitrogen-Containing Bisphosphonates on FPPS

Research has established a clear hierarchy of inhibitory potency among various N-BPs against farnesyl diphosphate synthase. This table summarizes the relative potency based on in vitro studies.

| Bisphosphonate | Relative Inhibitory Potency against FPPS |

|---|---|

| Zoledronic acid | Highest |

| Risedronate | High |

| Ibandronate | Medium |

| Alendronate | Medium |

| Pamidronate | Medium |

This table illustrates the relative inhibitory potency, with Zoledronic acid being among the most potent and Pamidronate showing significant, though comparatively moderate, inhibition of FPPS. researchgate.netdrugbank.com

The inhibition of FPPS by pamidronate has significant downstream consequences for the cell. nih.govresearchgate.net Specifically, it prevents the biosynthesis of two crucial isoprenoid lipids: farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govpharmgkb.orgt3db.ca These molecules are essential for a post-translational modification process called prenylation. pharmgkb.org

Prenylation involves the attachment of FPP or GGPP to small GTP-binding proteins, such as Ras, Rho, and Rac. pharmgkb.org These proteins act as molecular switches in a wide range of cellular signaling pathways that are vital for normal osteoclast function and survival. pharmgkb.org They regulate the organization of the cytoskeleton, membrane ruffling, and intracellular vesicle transport—all of which are necessary for bone resorption. pharmgkb.org

By blocking the synthesis of FPP and GGPP, pamidronate prevents the proper prenylation and localization of these small GTPases, leading to their inactivation. nih.govnih.govresearchgate.net The loss of function of these critical signaling proteins ultimately results in the disruption of osteoclast activity and the induction of apoptosis, explaining the potent anti-resorptive effects of pamidronate. nih.govpharmgkb.orgresearchgate.net

Cellular Consequences of FPPS Inhibition by Pamidronate

This table outlines the cascade of events following the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by pamidronate within an osteoclast.

| Step | Molecular/Cellular Event | Functional Consequence |

|---|---|---|

| 1 | Pamidronate inhibits FPPS enzyme activity. nih.gov | Blockade of the mevalonate pathway. pharmgkb.org |

| 2 | Biosynthesis of FPP and GGPP is prevented. pharmgkb.orgt3db.ca | Depletion of essential isoprenoid lipids. nih.govresearchgate.net |

| 3 | Prenylation of small GTPases (e.g., Ras, Rho, Rac) is inhibited. pharmgkb.org | Signaling proteins are inactivated. nih.gov |

| 4 | Disruption of cytoskeleton, membrane ruffling, and vesicular transport. pharmgkb.org | Loss of bone-resorbing activity. nih.govresearchgate.net |

| 5 | Activation of apoptotic pathways. pharmgkb.orgnih.gov | Induction of osteoclast apoptosis. bccancer.bc.ca |

Consequences for Small GTPase Signaling Proteins (e.g., Rab, Rac, Rho)

Disodium (B8443419) pamidronate, a nitrogen-containing bisphosphonate, functions by inhibiting key enzymes in the mevalonate pathway. researchgate.net This inhibition prevents the creation of isoprenoid compounds essential for the post-translational modification of small GTP-binding proteins (GTPases) like Rab, Rho, and Rac. researchgate.net These small GTPases are crucial signaling proteins that regulate a multitude of cellular processes within osteoclasts, the cells responsible for bone resorption. pharmgkb.org Their functions include managing the cytoskeleton's arrangement, membrane ruffling, the trafficking of intracellular vesicles, and even cell survival. pharmgkb.orguef.fi

The primary molecular target for nitrogen-containing bisphosphonates is farnesyl pyrophosphate synthase (FPPS). nih.govnih.gov By inhibiting this enzyme, pamidronate blocks the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). pharmgkb.orgnih.gov These two molecules are vital for a process called prenylation, where they attach to small GTPases. pharmgkb.org This attachment is necessary for the proper localization and function of these proteins. aacrjournals.org

The disruption of the function of these key regulatory proteins due to a lack of prenylation leads to the loss of osteoclast activity and can induce apoptosis (programmed cell death). researchgate.net For instance, the Rho/Rac/Rab family of proteins is involved in vesicular trafficking, signal transduction, and cell adhesion. aacrjournals.org The loss of prenylation of Rho, Rac, or Cdc42 proteins impairs the formation of the ruffled border in osteoclasts, which is a characteristic effect of these drugs. uef.fi Similarly, the inhibition of Rab prenylation disrupts the trafficking of lysosomal enzymes and the transcytosis of degraded bone matrix. uef.fi

Modulation of Cellular Signaling Pathways

Wnt/β-catenin Signaling Pathway Regulation

Disodium pamidronate has been shown to inhibit the Wnt/β-catenin signaling pathway. nih.govtargetmol.comselleckchem.commedchemexpress.commedchemexpress.com This pathway is fundamental in controlling the osteogenic differentiation of bone marrow mesenchymal stem cells (BMMSCs). nih.govtargetmol.comselleckchem.com In vitro studies have demonstrated that pamidronate's inhibition of Wnt and β-catenin signaling leads to a decrease in the osteogenic differentiation of human bone marrow mesenchymal stem cells. nih.govtargetmol.com This effect can be reversed by the introduction of Wnt3a, an activator of the Wnt/β-catenin signaling pathway. nih.govtargetmol.com The Wnt signaling pathway plays a significant role in regulating bone mass, and its dysregulation is implicated in various bone diseases. nih.govbjbms.org

NF-κB Signaling Pathway Modulation

Disodium pamidronate can modulate the nuclear factor-κB (NF-κB) signaling pathway. chemicalbook.comindiamart.com Some research suggests that bisphosphonates can induce the activation of the NF-κB pathway. chemicalbook.comindiamart.com NF-κB is a critical transcription factor in the RANKL-induced formation of osteoclasts. sci-hub.se However, other studies indicate that pamidronate may suppress NF-κB signaling in macrophages. semanticscholar.org For example, in RAW 264.7 murine macrophage cells, pamidronate treatment led to the suppression of NF-κB signaling, as indicated by the downregulation of p38 and p-p38 and the upregulation of mTOR. semanticscholar.org The binding of RANKL to its receptor on osteoclast precursors normally activates NF-κB, among other transcription factors, leading to osteoclast differentiation. sci-hub.se

Effects on p53/Rb/E2F and cMyc/MAX/MAD Networks in Macrophages

In RAW 264.7 macrophage cells, pamidronate has been observed to upregulate proliferation-activating proteins associated with the p53/Rb/E2F pathways. semanticscholar.org Concurrently, it was found to downregulate the downstream components of RAS signaling, such as pAKT1/2/3, ERK-1, and p-ERK-1, which subsequently suppressed the cMyc/MAX/MAD network. semanticscholar.org These findings suggest a complex interplay where pamidronate stimulates cellular proliferation while suppressing other signaling cascades related to immediate inflammation and differentiation in macrophages. semanticscholar.org

Impact on Heat Shock Protein (HSP-70) and NRF2 Expression

Studies on RAW 264.7 macrophage cells have shown that pamidronate treatment leads to an upregulation of proteins related to cellular protection, including Heat Shock Protein-70 (HSP-70) and NRF2. semanticscholar.org This suggests that pamidronate may activate cellular stress response pathways. semanticscholar.org The increase in these protective proteins occurs alongside an upregulation of JNK-1 and LC3, further indicating a cellular response to stress induced by the compound. semanticscholar.org

Influence on Nitric Oxide (NO) Production and Myeloperoxidase Activity in Leukocytes

In vitro studies on human polymorphonuclear leukocytes (PMNs) have demonstrated that disodium pamidronate can stimulate the production of nitric oxide (NO). nih.govresearchgate.netnih.gov This increase in NO release was observed to be parallel to a significant increase in intracellular calcium concentration, suggesting a possible activation of constitutive nitric oxide synthase. nih.govnih.gov It is hypothesized that this pamidronate-stimulated NO production could act as a protective mechanism against bone resorption during inflammation and serve as a negative feedback signal to limit inflammatory processes. nih.govresearchgate.netnih.gov In the same studies, pamidronate treatment was found to significantly reduce myeloperoxidase (MPO) activity in PMNs. nih.govresearchgate.netnih.gov

Interactive Data Table: Effects of Disodium Pamidronate on Cellular Pathways

| Cellular Pathway/Process | Cell Type | Effect of Disodium Pamidronate | Key Findings | References |

| Small GTPase Signaling | Osteoclasts | Inhibition | Prevents prenylation of Rab, Rac, Rho proteins by inhibiting FPPS. | nih.gov, aacrjournals.org, pharmgkb.org, researchgate.net, uef.fi |

| Wnt/β-catenin Signaling | Bone Marrow Mesenchymal Stem Cells | Inhibition | Suppresses osteogenic differentiation. | nih.gov, targetmol.com, selleckchem.com, medchemexpress.com, medchemexpress.com |

| NF-κB Signaling | Macrophages | Modulation (Suppression) | Downregulates p38 and p-p38, upregulates mTOR. | semanticscholar.org |

| p53/Rb/E2F Network | Macrophages | Upregulation | Increases proliferation-activating proteins. | semanticscholar.org |

| cMyc/MAX/MAD Network | Macrophages | Suppression | Downregulates downstream RAS signaling. | semanticscholar.org |

| HSP-70 and NRF2 Expression | Macrophages | Upregulation | Activates cellular protection and stress response. | semanticscholar.org |

| Nitric Oxide (NO) Production | Leukocytes (PMNs) | Stimulation | Increases NO release, possibly via constitutive nitric oxide synthase activation. | nih.gov, researchgate.net, nih.gov |

| Myeloperoxidase Activity | Leukocytes (PMNs) | Reduction | Significantly decreases MPO activity. | nih.gov, researchgate.net, nih.gov |

Comparative Molecular Mechanisms with Other Bisphosphonates (Nitrogen-containing vs. Non-nitrogen-containing)

The class of bisphosphonates can be broadly divided into two major groups based on their chemical structure and, consequently, their distinct molecular mechanisms of action: non-nitrogen-containing bisphosphonates and the more potent nitrogen-containing bisphosphonates, to which disodium pamidronate hydrate (B1144303) belongs. nih.govpharmgkb.orgwikipedia.org The key structural determinant for a bisphosphonate's potency and mechanism is the R2 side chain attached to the central carbon of the P-C-P backbone. nih.govorthobullets.com

Non-Nitrogen-Containing Bisphosphonates: The first-generation, non-nitrogen-containing bisphosphonates, such as etidronate and clodronate, have a molecular mechanism that is fundamentally different from pamidronate. nih.govaap.org Due to their close structural resemblance to pyrophosphate, these compounds are metabolized within osteoclasts into non-hydrolyzable, cytotoxic analogues of adenosine (B11128) triphosphate (ATP). nih.govpharmgkb.orgaap.org After being internalized by osteoclasts, these bisphosphonates are incorporated into new ATP molecules by class II aminoacyl-tRNA synthetases. nih.govaap.orgfrontiersin.org The resulting molecules, such as AppCp-type metabolites, contain the P-C-P structure and are cytotoxic because they interfere with multiple ATP-dependent cellular processes. aap.org This interference disrupts mitochondrial function and ultimately induces osteoclast apoptosis, or programmed cell death. pharmgkb.orgwikipedia.org Therefore, this group of bisphosphonates can be considered prodrugs, as they are converted into active, toxic metabolites after being taken up by the osteoclast. aap.org

Nitrogen-Containing Bisphosphonates (N-BPs): Disodium pamidronate hydrate is a second-generation, nitrogen-containing bisphosphonate. drugbank.comclinicsinoncology.com This class, which also includes alendronate, risedronate, ibandronate, and zoledronate, is not metabolized into ATP analogues. nih.govpharmgkb.org Instead, their increased potency—ranging from 10 to 10,000 times that of non-N-BPs—is due to their specific inhibition of a key enzyme in the mevalonate pathway: farnesyl pyrophosphate synthase (FPPS). nih.govpharmgkb.orgnih.goveuropa.eu

FPPS is crucial for the production of isoprenoid lipids, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). drugbank.comnih.gov These lipids are essential for a post-translational modification process called prenylation, which attaches small GTPase signaling proteins (like Ras, Rho, and Rac) to the cell membrane. aap.orgdrugbank.com These proteins are vital for the normal function, cytoskeletal arrangement, and survival of osteoclasts. aap.orgdrugbank.com

By inhibiting FPPS, pamidronate and other N-BPs prevent the prenylation of these key proteins. drugbank.comdrugbank.com This disruption of signaling pathways interferes with osteoclast function, leading to the detachment of osteoclasts from the bone surface, loss of the ruffled border, and induction of apoptosis. drugbank.comclinicsinoncology.com The inhibition of FPPS is considered the primary pharmacological target for N-BPs. drugbank.com Research has established a clear correlation between the potency of an N-BP in inhibiting bone resorption and its ability to inhibit the FPPS enzyme. drugbank.com For instance, the order of potency for inhibiting human FPPS is zoledronic acid > risedronate > ibandronate > alendronate > pamidronate, which closely aligns with their observed antiresorptive activity. drugbank.comresearchgate.net

The following table provides a comparative summary of the molecular mechanisms.

| Feature | Nitrogen-Containing Bisphosphonates (e.g., Pamidronate, Alendronate, Zoledronate) | Non-Nitrogen-Containing Bisphosphonates (e.g., Etidronate, Clodronate) |

| Primary Molecular Target | Farnesyl Pyrophosphate Synthase (FPPS), an enzyme in the mevalonate pathway. nih.govnih.goveuropa.eu | Class II aminoacyl-tRNA synthetases. nih.govaap.org |

| Mechanism of Action | Act as analogues of isoprenoid diphosphate lipids, inhibiting the FPPS enzyme directly. nih.gov This prevents the synthesis of FPP and GGPP. drugbank.com | Metabolized into cytotoxic, non-hydrolyzable ATP analogues (e.g., AppCp-type metabolites). pharmgkb.orgaap.org |

| Cellular Consequence | Inhibition of protein prenylation, disrupting the function of small GTPase signaling proteins essential for osteoclast activity and survival. aap.orgdrugbank.com This leads to osteoclast inactivation and apoptosis. clinicsinoncology.com | Accumulation of toxic ATP by-products interferes with ATP-dependent cellular processes and mitochondrial function, leading to osteoclast apoptosis. nih.govpharmgkb.orgwikipedia.org |

| Metabolism in Osteoclast | Not metabolized; they are excreted unchanged. pharmgkb.org | Act as prodrugs; they are metabolized into active cytotoxic compounds. aap.org |

| Relative Potency | High (10 to 10,000 times more potent than non-N-BPs). nih.gov | Low. nih.gov |

Preclinical Research and in Vitro Studies

Animal Models for Investigating Bone Resorption Inhibition

Disodium (B8443419) pamidronate is a potent inhibitor of osteoclastic bone resorption. pfizer.com Preclinical studies in various animal models have been instrumental in elucidating its mechanism of action and therapeutic potential.

A significant area of preclinical investigation has been the effect of disodium pamidronate on bone resorption accelerated by the presence of tumors. fda.govpfizer.compfizermedicalinformation.comfda.govfda.gov In animal models, it has been demonstrated that various tumors can induce osteoclast hyperactivity, leading to increased bone breakdown. fda.govpfizer.compfizermedicalinformation.comfda.govfda.gov Disodium pamidronate effectively inhibits this accelerated bone resorption. fda.govpfizer.compfizermedicalinformation.comfda.govfda.gov This inhibitory action is crucial for managing conditions like hypercalcemia of malignancy. pfizermedicalinformation.comncats.io The compound's ability to adsorb to calcium phosphate (B84403) (hydroxyapatite) crystals in the bone may directly block the dissolution of this mineral component. fda.govpfizermedicalinformation.comfda.govncats.io

Studies in animal models have shown that disodium pamidronate can modulate bone remodeling. universiteitleiden.nl For instance, research in rats indicated that low doses of pamidronate could lead to significant increases in calcium balance without causing a progressive decrease in bone turnover with daily administration. universiteitleiden.nl In mice, weekly treatment for a year resulted in augmented diaphyseal wall thickness and an increased number of persisting trabeculae, primarily through the suppression of bone resorption. hres.ca Intermittent administration in pigs also proved effective in inhibiting bone resorption. hres.ca These findings suggest that pamidronate can shift the balance of bone turnover towards a net gain in bone mass. universiteitleiden.nlnih.gov

At therapeutic doses, disodium pamidronate inhibits bone resorption without appearing to hinder bone formation and mineralization in animal studies. fda.govpfizer.compfizermedicalinformation.comfda.govfda.govncats.iohres.ca This selective action is a key characteristic of the compound. While high doses can interfere with mineralization, the dose required to affect mineralization is significantly higher than that needed for the inhibition of bone resorption. universiteitleiden.nl Specifically, the parenteral dose that impaired mineralization in animal studies was found to be substantially greater than the dose that produced a potent inhibitory effect on bone and cartilage resorption. universiteitleiden.nl However, it has been noted that when administered during organogenesis in animals, pamidronate can cause bone mineralization defects. hres.ca

Bone Turnover Dynamics in Preclinical Models

In Vitro Cellular Investigations

In vitro studies have provided a deeper understanding of the cellular mechanisms through which disodium pamidronate exerts its effects on bone cells.

In vitro studies have consistently shown that disodium pamidronate is a potent inhibitor of osteoclast activity. fda.govpfizermedicalinformation.comfda.govhres.canih.gov It directly targets osteoclasts, the cells responsible for bone resorption. The compound is thought to inhibit the formation and dissolution of hydroxyapatite (B223615) crystals. pfizer.comhpra.ie Furthermore, pamidronate suppresses the migration of osteoclast precursors to the bone and their subsequent transformation into mature, resorbing osteoclasts. pfizer.comhres.ca After being taken up by osteoclasts, bisphosphonates like pamidronate can induce changes in their morphology. iiarjournals.org

The effects of disodium pamidronate on osteoblasts, the cells responsible for bone formation, have also been a subject of in vitro investigation. Some studies suggest that pamidronate can have a direct regulatory effect on human osteoblasts. researchgate.netaacrjournals.org In cultured human fetal osteoblasts, pamidronate treatment was found to decrease cell proliferation in a dose-dependent manner. researchgate.netaacrjournals.org Conversely, it increased markers of osteoblast differentiation, such as total cellular protein, alkaline phosphatase activity, and type I collagen secretion. researchgate.netaacrjournals.org This suggests that pamidronate may enhance the differentiation of osteoblasts into mature, bone-forming cells. researchgate.netaacrjournals.org

However, other studies have shown more complex, dose-dependent effects. For example, one study using human bone marrow stromal cells found that low concentrations of pamidronate had a stimulatory effect on osteoblast differentiation and matrix mineralization, while high concentrations were inhibitory. ors.org Another study on primary human alveolar osteoblasts reported that at higher concentrations, pamidronate inhibited cell viability, proliferation, and osteogenesis, and induced apoptosis. nih.gov These findings highlight the nuanced and context-dependent effects of pamidronate on osteoblast function.

Studies on Macrophage Cell Lines (e.g., RAW 264.7 cells)

Disodium pamidronate's interaction with macrophages, key cells in the immune response and bone metabolism, has been a subject of significant research. Studies using the murine macrophage cell line RAW 264.7 have provided crucial insights into the molecular signaling changes induced by this bisphosphonate.

In one investigation, RAW 264.7 cells treated with pamidronate exhibited extensive changes in protein expression. nih.gov The treatment led to an upregulation of proteins involved in cell proliferation, specifically those associated with the p53/Rb/E2F and Wnt/β-catenin pathways. nih.gov Despite this, a slight increase of only 3.2% in the in situ proliferation index was observed compared to untreated cells. nih.gov

Conversely, pamidronate was found to downregulate key components of the RAS signaling pathway, including pAKT1/2/3, ERK-1, and p-ERK-1, which in turn suppressed the cMyc/MAX/MAD network. nih.gov Furthermore, the NFκB signaling pathway was also suppressed, as evidenced by the downregulation of p38 and p-p38 and the upregulation of mTOR. nih.gov

The study also highlighted pamidronate's influence on epigenetic and cellular protection mechanisms. There was an increased expression of proteins related to histone and DNA methylation, while protein translation-related proteins were decreased. nih.gov Proteins associated with cellular protection, such as HSP-70, NRF2, JNK-1, and LC3, were upregulated. nih.gov These molecular changes culminated in the downregulation of protein expressions linked to immediate inflammation, cellular differentiation, survival, angiogenesis, and osteoclastogenesis. nih.gov

Another study noted that bisphosphonates, including pamidronate, can inhibit the secretion of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) from RAW 264 cells in vitro. smj.org.sg

Table 1: Effects of Disodium Pamidronate on RAW 264.7 Macrophage Cell Line

| Cellular Process | Observed Effect | Key Proteins/Pathways Involved |

|---|---|---|

| Cell Proliferation | Upregulated | p53/Rb/E2F, Wnt/β-catenin |

| RAS Signaling | Downregulated | pAKT1/2/3, ERK-1, p-ERK-1, cMyc/MAX/MAD |

| NFκB Signaling | Suppressed | p38, p-p38, mTOR |

| Inflammation | Downregulated protein expression, Inhibited cytokine secretion | IL-1β, IL-6, TNF-α |

| Cellular Protection | Upregulated | HSP-70, NRF2, JNK-1, LC3 |

| Osteoclastogenesis | Downregulated protein expression |

Investigations in Human Bone Marrow Mesenchymal Stem Cells (BMMSCs)

Research on human bone marrow mesenchymal stem cells (BMMSCs) has revealed that disodium pamidronate can significantly influence their osteogenic differentiation. A primary mechanism identified is the inhibition of the Wnt/β-catenin signaling pathway. scientificlabs.ieglpbio.comtargetmol.com This pathway is crucial for controlling the process by which BMMSCs differentiate into bone-forming osteoblasts.

In vitro studies have demonstrated that treatment with disodium pamidronate leads to a suppression of Wnt/β-catenin signaling in BMMSCs. targetmol.commedkoo.com This suppression was confirmed by observing decreased expression of genes and proteins central to this pathway. medkoo.com The functional consequence of this inhibition is a defect in osteogenic differentiation. glpbio.com

To further validate these findings, researchers used Wnt3a, a known activator of the Wnt/β-catenin pathway. glpbio.comtargetmol.com When BMMSCs were treated with both pamidronate and Wnt3a, the negative effects of pamidronate on osteogenesis were reversed, rescuing the osteogenic defect. glpbio.comtargetmol.com This was evidenced by higher activity of alkaline phosphatase (ALP) and increased Alizarin Red S (ARS) staining, both markers of bone formation, in cells co-treated with Wnt3a. medkoo.com

Table 2: Impact of Disodium Pamidronate on Human Bone Marrow Mesenchymal Stem Cells (BMMSCs)

| Parameter | Effect of Disodium Pamidronate | Effect of Wnt3a Co-treatment |

|---|---|---|

| Wnt/β-catenin Signaling | Inhibited/Suppressed | Reversed inhibition |

| Osteogenic Differentiation | Impaired/Defective | Rescued/Salvaged |

| Alkaline Phosphatase (ALP) Activity | Decreased | Increased |

| Alizarin Red S (ARS) Staining | Decreased | Increased |

Effects on Human Polymorphonuclear Leukocytes and Platelets

In vitro studies on human polymorphonuclear leukocytes (PMNs) and platelets have shown that disodium pamidronate can modulate their activity, suggesting a potential anti-inflammatory role. cmbl.org.pl Treatment with pamidronate was found to provoke a significant increase in the intracellular calcium concentration ([Ca2+]i). cmbl.org.plresearchgate.net

This rise in intracellular calcium occurred in parallel with an enhancement in the release of nitric oxide (NO) from both PMNs and platelets. cmbl.org.plresearchgate.net The concurrent increase in calcium and NO suggests a possible activation of constitutive nitric oxide synthase. cmbl.org.plresearchgate.net NO produced by these cells in the bone microenvironment could serve as a protective mechanism against bone resorption that occurs during inflammation. cmbl.org.plresearchgate.net Furthermore, NO derived from PMNs and platelets might act as a negative feedback signal, restricting the inflammatory processes. cmbl.org.plresearchgate.net

In addition to its effects on calcium and NO, pamidronate treatment significantly reduced the myeloperoxidase (MPO) activity in PMNs. cmbl.org.plresearchgate.net MPO is an enzyme involved in inflammatory processes, and its inhibition could contribute to an anti-inflammatory effect. scite.ai

Table 3: In Vitro Effects of Disodium Pamidronate on Human PMNs and Platelets

| Cell Type | Parameter | Observed Effect |

|---|---|---|

| Polymorphonuclear Leukocytes (PMNs) | Intracellular Calcium ([Ca2+]i) | Significantly Increased |

| Nitric Oxide (NO) Release | Enhanced | |

| Myeloperoxidase (MPO) Activity | Significantly Reduced | |

| Platelets | Intracellular Calcium ([Ca2+]i) | Significantly Increased |

| Nitric Oxide (NO) Release | Enhanced |

Research on Tissue-Specific Effects

Subchondral Bone and Cartilage Modulation in Osteoarthritis Models

Preclinical research highlights the potential of disodium pamidronate to beneficially modulate subchondral bone and cartilage in the context of osteoarthritis (OA). medchemexpress.commedchemexpress.eu In animal models of early OA, pamidronate has been shown to significantly inhibit the loss of subchondral bone. glpbio.comclinisciences.com This effect is crucial as subchondral bone loss can exacerbate cartilage degradation. researchgate.net

The mechanism behind this protective effect involves the regulation of key signaling molecules in both cartilage and subchondral bone. medchemexpress.commedchemexpress.eu Pamidronate upregulates the expression of osteoprotegerin (OPG), a potent inhibitor of bone resorption. glpbio.commedchemexpress.com Simultaneously, it inhibits the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Matrix Metalloproteinase-9 (MMP-9) in both tissues. glpbio.commedchemexpress.com In cartilage specifically, it also inhibits Toll-like receptor 4 (TLR-4). glpbio.commedchemexpress.com By altering the balance of these molecules, pamidronate helps to alleviate cartilage degeneration. medchemexpress.comclinisciences.com

Studies in rabbit models of OA demonstrated that pamidronate treatment improved bone structure, as indicated by increased bone volume fraction (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N). medchemexpress.com It also led to reduced erosion of the cartilage surface and an increased content of chondrocytes and matrix. medchemexpress.com

Inhibition of Cancer Cell Growth In Vitro (e.g., Osteosarcoma, Hepatocellular Carcinoma)

Disodium pamidronate has demonstrated direct antitumor effects in various cancer cell lines in vitro.

Osteosarcoma: Multiple studies have confirmed that pamidronate is a potent inhibitor of human osteosarcoma cell growth in vitro. nih.gove-apem.org The viability of osteosarcoma cells decreases in a concentration- and time-dependent manner when exposed to pamidronate. glpbio.com For instance, concentrations ranging from 100 to 1000 μM significantly reduce cell viability, with the most consistent effects observed after 48 and 72 hours of exposure. glpbio.com At a concentration of 1000 μM, cell viability can be reduced to as low as 34% after 72 hours. glpbio.com In vitro studies using canine osteosarcoma cells (POS, HMPOS, and COS31) also showed that pamidronate at concentrations from 0.001 to 1000 µM inhibited cell viability over 72 hours without affecting normal fibroblasts. medchemexpress.comclinisciences.com This suggests a degree of selectivity for cancer cells. cabidigitallibrary.org

Hepatocellular Carcinoma (HCC): Pamidronate has also shown therapeutic potential against hepatocellular carcinoma (HCC) in vitro. nih.gov It effectively inhibits cell growth across multiple hepatoma cell lines. nih.gov The proposed mechanism involves the inhibition of the mevalonate (B85504) pathway, which is essential for the function of small GTPases like Ras and Rho that are implicated in tumor growth and metastasis. nih.gov

Treatment of HCC cells with pamidronate led to a reduction in the amount of membrane-associated Ras and phosphorylated extracellular signal-regulated kinase 2 (ERK 2). nih.gov Furthermore, it induced apoptosis, as evidenced by an increase in the cleavage of Caspase-3 and Caspase-9. nih.gov Pamidronate also suppressed cell motility by reducing membrane-associated RhoA. nih.gov These findings point to pamidronate's ability to induce anti-proliferative, apoptotic, and anti-migratory effects in HCC cells. nih.gov

Table 4: In Vitro Anticancer Effects of Disodium Pamidronate

| Cancer Type | Cell Lines | Key Findings |

|---|---|---|

| Osteosarcoma | Human and Canine (POS, HMPOS, COS31) | Inhibits cell viability in a concentration- and time-dependent manner. glpbio.comclinisciences.com No cytotoxicity to fibroblasts. medchemexpress.com |

| Hepatocellular Carcinoma (HCC) | Human hepatoma cell lines | Inhibits cell growth, reduces membrane-associated Ras and RhoA, induces apoptosis (cleavage of Caspase-3 and -9), suppresses cell motility. nih.gov |

Synthesis and Analytical Methodologies for Disodium Pamidronate Hydrate

Synthetic Pathways and Chemical Preparation

The synthesis of disodium (B8443419) pamidronate hydrate (B1144303) primarily begins with pamidronic acid, which is then subjected to neutralization and crystallization processes to yield the desired hydrated salt.

The initial step in producing disodium pamidronate is the neutralization of pamidronic acid. This can be achieved using different sodium-containing compounds, primarily aqueous sodium hydroxide (B78521) (NaOH) or sodium alkoxides. google.com

When using sodium hydroxide, an aqueous suspension or slurry of pamidronic acid is treated with an aqueous NaOH solution. google.comgoogleapis.com The process typically involves adding approximately a 2:1 molar ratio of sodium hydroxide to pamidronic acid. googleapis.com The reaction is often performed at elevated temperatures, around 90°C, to facilitate the dissolution and reaction, yielding a clear solution with a pH adjusted to a specific range, commonly between 6.5 and 8.5. google.comgoogleapis.com

Alternatively, an organic sodium compound like sodium methoxide (B1231860) or sodium ethoxide can be used for the neutralization. google.com This method involves reacting pamidronic acid with the sodium alkoxide in the presence of an absolute alcohol, such as methanol (B129727) or ethanol, and refluxing the mixture for several hours. google.com For instance, pamidronic acid can be reacted with sodium methoxide in absolute methanol while refluxing for 12 hours. google.com

Table 1: Comparison of Neutralization Methods for Pamidronic Acid

| Method | Sodium Source | Solvent | Typical Temperature | Typical pH | Reference |

|---|---|---|---|---|---|

| Aqueous Neutralization | Sodium Hydroxide (NaOH) | Water | 20-90°C | 6.5 - 8.5 | google.comgoogle.comgoogleapis.com |

| Alkoxide Neutralization | Sodium Methoxide (CH₃ONa) | Absolute Methanol | Reflux (approx. 65°C) | Not specified | google.com |

| Alkoxide Neutralization | Sodium Ethoxide (C₂H₅ONa) | Absolute Ethanol | Reflux (approx. 78°C) | Not specified | google.com |

Following neutralization, the resulting disodium pamidronate solution undergoes crystallization to produce a stable, hydrated crystalline form. The specific hydrate obtained (e.g., pentahydrate or a mixture of trihydrate and tetrahydrate) depends on the crystallization and drying conditions. google.comepo.org

One common method involves preparing a hot aqueous solution of disodium pamidronate and then allowing it to cool. google.comepo.org For the preparation of the pentahydrate, crystallization may be initiated at a temperature above 50°C, followed by slow cooling to between 0 and 5°C. google.comepo.org The resulting crystals are then collected by filtration. epo.org This product typically has a water content of approximately 24.1% to 25%. epo.org

A more structurally stable form, a mixture of trihydrate and tetrahydrate, can also be prepared. google.com In one process, after obtaining crude disodium pamidronate, it is dissolved in hot water (around 90-95°C), and any insoluble materials are filtered off. google.com The clear filtrate is then allowed to stand and stir at normal temperature to form crystals. google.com After cooling, the crystals are filtered and dried at a specific temperature range of 75-85°C under normal pressure. google.com This process yields a crystalline product with a water content between 17.0% and 20.0%, corresponding to the 3-4 hydrate mixture. google.com The use of an anti-solvent like isopropanol (B130326) can also be employed to precipitate the product from the aqueous solution before the final crystallization step. google.com

Table 2: Crystallization Conditions for Different Hydrates

| Hydrate Form | Crystallization Process | Drying Temperature | Final Water Content | Reference |

|---|---|---|---|---|

| Pentahydrate | Initiate crystallization >50°C, then cool to 0-5°C. | Not specified | 24.1 - 25.0% | google.comepo.org |

| Trihydrate/Tetrahydrate Mixture | Dissolve in hot water (~95°C), cool to room temp, then cool further to 0°C. | 75 - 85°C | 17.0 - 20.0% | google.com |

Microwave-assisted synthesis (MWAS) presents a more rapid and efficient alternative to conventional heating for preparing bisphosphonates, including pamidronate. nih.govmdpi.com This technique significantly reduces reaction times from several hours to mere minutes, while often providing comparable or higher yields. nih.govmdpi.com

In one MWAS procedure, pamidronate can be synthesized in a two-step process. mdpi.com First, a mixture of a carboxylic acid (β-alanine), phosphorus reagents (such as phosphorous acid and phosphorus trichloride), and a solid support like silica (B1680970) gel is irradiated with microwaves for a short period (e.g., 3 minutes). mdpi.com The second step involves the hydrolysis of the resulting mixture in water, also under microwave irradiation (e.g., 3 minutes at 100°C). mdpi.com This method has been reported to produce the monosodium salt of pamidronate in high yield (67%) and purity. mdpi.com Another approach uses sulfolane (B150427) as a solvent in a microwave-assisted reaction of β-alanine with phosphorous acid and phosphorous trichloride (B1173362), achieving a total reaction time of about 17 minutes. nih.govmdpi.com

The synthesis of pamidronic acid, the precursor to disodium pamidronate, has been optimized by studying the effects of different solvents and reactant ratios. mdpi.comresearchgate.net The most common synthesis involves the reaction of β-alanine with phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃). mdpi.com

Methanesulfonic acid (MSA) and sulfolane are two solvents investigated for this reaction. mdpi.comresearchgate.net

In Methanesulfonic Acid (MSA): Research indicates that using only phosphorus trichloride as the phosphorus-containing reactant in MSA can achieve a high yield. mdpi.com The optimized process uses 3.2 equivalents of PCl₃ without any phosphorous acid, resulting in pamidronate dihydrate in a 57% yield after hydrolysis and pH adjustment. researchgate.net The presence of phosphorous acid in MSA tends to lower the yield. mdpi.com

In Sulfolane: This solvent is considered a safer alternative to MSA. mdpi.comresearchgate.net The optimal conditions in sulfolane involve using 2 equivalents of phosphorus trichloride and 2 equivalents of phosphorous acid. researchgate.net This optimized reaction yields pamidronic acid at 63% with 100% purity after hydrolysis. researchgate.net

Table 3: Optimized Synthesis Conditions for Pamidronic Acid

| Solvent | Phosphorus Reagents (Equivalents) | Yield | Reference |

|---|---|---|---|

| Methanesulfonic Acid (MSA) | 3.2 PCl₃ | 57% | researchgate.net |

| Sulfolane | 2 PCl₃ + 2 H₃PO₃ | 63% | researchgate.net |

Microwave-Assisted Synthesis Techniques

Analytical Characterization and Quantification Methods

Due to the high polarity and lack of a significant UV-absorbing chromophore in the pamidronate molecule, its analysis and quantification present challenges. rasayanjournal.co.in High-Performance Liquid Chromatography (HPLC) is the predominant technique, utilizing various detection methods to overcome these challenges.

A range of HPLC detectors can be employed for the analysis of disodium pamidronate, either directly or following a derivatization step.

Conductivity Detector (CD): Ion-pair chromatography coupled with a conductivity detector offers a robust method for determining pamidronate and its related substances without derivatization. rasayanjournal.co.inresearchgate.net A study developed an isocratic method using a Zorbax SB-C18 column with a mobile phase containing n-Hexylamine as an ion-pairing agent. rasayanjournal.co.inresearchgate.net The conductivity detector was found to be more suitable for quantifying related substances like phosphoric and phosphorous acid compared to ELSD and RID, offering lower limits of quantitation (LOQ). rasayanjournal.co.inresearchgate.net The LOQ for phosphoric acid was 0.05% and for phosphorous acid was 0.04% relative to a 1 mg/mL analyte concentration. researchgate.net

UV Detector: Direct UV detection is hindered by the absence of a chromophore. oup.com Therefore, methods either use indirect UV detection or involve pre-column derivatization.

Indirect UV Detection: This method uses a UV-absorbing ion in the mobile phase, such as citrate (B86180) or nitrate. oup.comakjournals.com When the non-absorbing analyte (pamidronate) elutes, it displaces the UV-absorbing ion, causing a decrease in absorbance that is detected as a negative peak. akjournals.com Anion exchange columns are typically used with this technique. oup.com

Derivatization: To enable direct UV detection, pamidronate's primary amino group can be reacted with a UV-active agent. One such agent is phenylisothiocyanate (PITC). nih.gov After derivatization, the product is analyzed using ion-pair liquid chromatography. nih.gov

Fluorescence Detector (FLD): This highly sensitive method requires pre-column derivatization to convert the non-fluorescent pamidronate into a fluorescent derivative.

Fluorescamine: This reagent reacts with the primary amino group of pamidronate to form a fluorescent product. nih.govresearchgate.net The derivative is then separated on a C18 column and detected by fluorescence, with typical excitation and emission wavelengths of 395 nm and 480 nm, respectively. researchgate.net

4-Chloro-7-nitro-2,1,3-benzoxazole (NBD-Cl): This is another derivatizing agent used for quantification. The resulting derivative is separated on an ODS C18 column and detected.

Evaporative Light Scattering Detector (ELSD): ELSD is a "universal" detector that does not rely on the optical properties of the analyte, making it suitable for non-chromophoric compounds like pamidronate. rasayanjournal.co.inresearchgate.net It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. An ion-pair HPLC method compatible with ELSD has been developed, and its sensitivity was compared to conductivity and RI detectors. rasayanjournal.co.in While viable, it was found to have higher detection limits for pamidronate's impurities than the conductivity detector. rasayanjournal.co.inresearchgate.net

Refractive Index Detector (RID): RID is another universal detector that measures the difference in the refractive index between the mobile phase and the column effluent containing the analyte. rasayanjournal.co.inshodex.com The United States Pharmacopeia (USP) specifies a method for pamidronate disodium quantification using an ion-exchange chromatography column (packing L23) with an RI detector. shodex.com The mobile phase is a dilute formic acid solution. shodex.com Like ELSD, RID is generally less sensitive than conductivity detection for this application and is sensitive to shifts in mobile phase composition and temperature. rasayanjournal.co.in

Table 4: Summary of HPLC Detection Methods for Disodium Pamidronate

| Detector | Principle | Derivatization Required? | Typical Column | Key Features/Findings | Reference |

|---|---|---|---|---|---|

| Conductivity (CD) | Measures conductivity of eluting ions. | No | Reversed-Phase (C18) with ion-pairing agent | Cost-effective; superior sensitivity for impurities vs. ELSD/RID. | rasayanjournal.co.inresearchgate.net |

| UV (Indirect) | Measures decrease in absorbance of a UV-active mobile phase. | No | Anion Exchange | Avoids chemical derivatization. | oup.comakjournals.com |

| UV (Direct) | Measures UV absorbance of the analyte. | Yes (e.g., with PITC) | Reversed-Phase (C18) | Requires reaction to add a chromophore. | nih.gov |

| Fluorescence (FLD) | Measures emission from a fluorescent analyte. | Yes (e.g., with Fluorescamine, NBD-Cl) | Reversed-Phase (C18) | Very high sensitivity. | nih.govresearchgate.net |

| Evaporative Light Scattering (ELSD) | Measures light scattered by analyte particles after solvent evaporation. | No | Reversed-Phase (C18) with volatile ion-pairing agent | Universal detector; less sensitive than CD for impurities. | rasayanjournal.co.inresearchgate.net |

| Refractive Index (RID) | Measures changes in the refractive index of the eluent. | No | Ion-Exchange (USP method) | Universal detector; specified in USP; sensitive to temperature/flow changes. | rasayanjournal.co.inshodex.com |

Ion Chromatography with Indirect UV Detection

Ion chromatography (IC) with indirect UV detection presents a viable method for the analysis of disodium pamidronate hydrate without the need for chemical derivatization. oup.comnih.gov This technique is particularly useful for routine analysis in bulk material and pharmaceutical formulations. oup.comnih.gov

The principle of indirect UV detection involves the use of a UV-absorbing ion in the mobile phase. When the non-UV-absorbing analyte, such as pamidronate, elutes from the column, it causes a decrease in the concentration of the UV-absorbing eluent ion to maintain charge neutrality. This results in a negative peak in the chromatogram, the area of which is proportional to the analyte concentration. scribd.com

Rapid analytical methods have been developed using this approach. For pamidronate, an analysis time of approximately 7 minutes can be achieved. oup.comnih.gov These methods have demonstrated good precision, with relative standard deviations (RSD) typically lower than 2.0%. nih.gov The methods are also shown to be accurate and specific for the analysis of pamidronate. oup.comnih.gov

Chromatographic separation is often carried out on anion exchange columns. oup.comresearchgate.net For instance, a Sphereclone SAX column has been used with a mobile phase of 20 mM sodium citrate buffer at a pH of 4.6. oup.com Detection is performed by monitoring the UV absorbance at a wavelength where the mobile phase absorbs, such as 222 nm. oup.com The United States Pharmacopeia (USP) and National Formulary (NF) specify a method for the quantification of disodium pamidronate using a column with L23 packing material, which is a strong anion-exchange resin. shodex.com

Table 1: Ion Chromatography Method Parameters for Pamidronate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Sphereclone SAX (250 x 2.0-mm, 5 µm) | oup.com |

| Mobile Phase | 20mM Sodium Citrate Buffer (pH 4.6) | oup.com |

| Flow Rate | 0.25 mL/min | oup.com |

| Injection Volume | 50 µL | oup.com |

| Temperature | 30°C | oup.com |

| Detection Wavelength | 222 nm (Indirect) | oup.com |

| Analysis Time | 7 min | oup.comnih.gov |

Spectrofluorimetric Quantification Techniques

Spectrofluorimetry offers a highly sensitive alternative for the quantification of disodium pamidronate, particularly in biological matrices where concentrations are low. researchgate.netresearchgate.net Since pamidronate itself is not fluorescent, these methods rely on derivatization with a fluorescent reagent.

One common approach involves derivatization of the primary amino group of pamidronate with a fluorogenic reagent. researchgate.net A notable example is the use of 4-chloro-7-nitro-2,1,3-benzoxazole (NBD-Cl). researchgate.netajol.info The resulting fluorescent derivative can then be measured spectrofluorometrically. For the NBD-Cl derivative, excitation and emission wavelengths are typically set around 390 nm and 535 nm, respectively. researchgate.netajol.info

The reaction conditions for derivatization are critical and must be optimized. Factors such as pH, reagent concentration, temperature, and reaction time significantly influence the yield and stability of the fluorescent product. researchgate.netajol.info For instance, the derivatization with NBD-Cl is often carried out in a borate (B1201080) buffer at an optimized pH. oup.com

This technique has been successfully applied to the quantification of pamidronate in human plasma after solid-phase extraction. researchgate.netajol.info The sensitivity of spectrofluorimetric methods allows for the determination of pamidronate at low concentrations, making it suitable for pharmacokinetic studies. researchgate.netajol.info

Table 2: Spectrofluorimetric Method for Pamidronate Quantification

| Parameter | Details | Reference |

|---|---|---|

| Derivatizing Agent | 4-chloro-7-nitro-2,1,3-benzoxazole (NBD-Cl) | researchgate.netajol.info |

| Excitation Wavelength | 390 nm | researchgate.netajol.info |

| Emission Wavelength | 535 nm | researchgate.netajol.info |

| Linear Range | 10–100 ng/mL | researchgate.netajol.info |

| Matrix | Human Plasma | researchgate.netajol.info |

Derivatization Procedures for Enhanced Detection

To overcome the challenge of detecting pamidronate, which lacks a strong chromophore, various derivatization procedures have been developed. These procedures aim to introduce a UV-absorbing or fluorescent moiety onto the pamidronate molecule, thereby enabling its detection by common chromatographic detectors.

The primary amino group in the pamidronate structure is the main target for derivatization. researchgate.netnih.gov Isothiocyanates are a class of reagents frequently used for this purpose. Phenylisothiocyanate (PITC) has been employed to create a UV-absorbing derivative of pamidronate. nih.gov The derivatization product can then be analyzed by ion-pair liquid chromatography with UV detection. nih.gov Another reagent, 1-naphthylisothiocyanate, has also been utilized, which can be beneficial for bioanalysis. researchgate.net

Fluorescent derivatization is another powerful strategy. As mentioned previously, 4-chloro-7-nitro-2,1,3-benzoxazole (NBD-Cl) is used to form a fluorescent derivative for spectrofluorimetric or chromatographic analysis with fluorescence detection. researchgate.netoup.comscispace.com The reaction with NBD-Cl is typically performed in a heated water bath to ensure complete derivatization. oup.comscispace.com

The derivatization process often requires careful optimization of reaction conditions, including pH, temperature, reaction time, and reagent concentration, to achieve consistent and complete derivatization. researchgate.netoup.comscispace.com Following derivatization, a clean-up step, such as liquid-liquid extraction or solid-phase extraction, may be necessary to remove excess reagent and by-products before chromatographic analysis. researchgate.netnih.gov

Table 3: Common Derivatizing Agents for Pamidronate

| Derivatizing Agent | Detection Method | Reference |

|---|---|---|

| Phenylisothiocyanate (PITC) | UV | nih.gov |

| 1-Naphthylisothiocyanate | UV/Fluorescence | researchgate.net |

| 4-chloro-7-nitro-2,1,3-benzoxazole (NBD-Cl) | Fluorescence | researchgate.netoup.comscispace.com |

Method Validation for Specificity, Precision, Accuracy, and Stability-Indicating Properties

Validation of analytical methods is crucial to ensure their reliability for the intended application. For disodium pamidronate hydrate, method validation is performed according to guidelines from the International Council for Harmonisation (ICH). scribd.comresearchgate.netnih.gov

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govrasayanjournal.co.in For stability-indicating methods, specificity is demonstrated by showing that the drug peak is resolved from peaks of degradation products formed under stress conditions (e.g., acid, base, oxidation, heat). researchgate.netrasayanjournal.co.in

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. researchgate.netnih.gov Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netnih.gov For pamidronate assays, RSD values of less than 2% are often achieved for precision. nih.govresearchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the recovery is calculated. nih.gov Accuracy is typically assessed at three different concentration levels. nih.gov For a validated method, recovery values are expected to be within a pre-defined range, for example, 98.0% to 102.0%.

Stability-indicating properties of an analytical method demonstrate that the method can accurately measure the active ingredient without interference from degradation products. researchgate.netrasayanjournal.co.in This is typically established through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and thermal degradation. rasayanjournal.co.in The method must be able to separate the intact drug from any degradation products formed. researchgate.netrasayanjournal.co.in

Table 4: Validation Parameters for Pamidronate Analytical Methods

| Validation Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Specificity | No interference from placebo or degradation products | researchgate.netnih.govrasayanjournal.co.in |

| Precision (RSD) | ≤ 2% | nih.govresearchgate.netnih.gov |

| Accuracy (Recovery) | 98.0% - 102.0% | nih.gov |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | researchgate.net |

| Stability-Indicating | Able to separate drug from degradation products | researchgate.netresearchgate.netrasayanjournal.co.in |

Pharmacokinetics and Pharmacodynamics in Preclinical Contexts

Distribution and Bone Uptake Dynamics

Following administration, disodium (B8443419) pamidronate hydrate (B1144303) exhibits a strong affinity for bone tissue, a key characteristic that underpins its therapeutic action.

Preferential Adsorption to Areas of High Bone Turnover

Preclinical investigations have consistently demonstrated that pamidronate preferentially localizes to sites of active bone remodeling. pfizermedicalinformation.comfda.govfda.govrxlist.com This targeted accumulation is attributed to its strong binding affinity for hydroxyapatite (B223615) crystals, the mineral component of bone. mpa.sehpra.ie The drug's ability to adsorb to these crystals allows it to be concentrated at locations where bone is being actively broken down and reformed. pfizermedicalinformation.comfda.govfda.govnih.govfda.gov This targeted delivery to areas of high turnover is a critical aspect of its mechanism, ensuring that its inhibitory effects on osteoclasts are focused where they are most needed.

Tissue Distribution Studies in Animals

Animal studies using radiolabeled pamidronate have provided detailed insights into its distribution throughout the body. After intravenous administration in rats, the compound is rapidly cleared from the circulation and taken up primarily by bone. pfizermedicalinformation.comfda.govrxlist.comnih.gov In addition to bone, notable uptake has also been observed in the liver, spleen, teeth, and tracheal cartilage. pfizermedicalinformation.comfda.govrxlist.comnih.gov In these studies, radioactivity was eliminated from most soft tissues within one to four days. However, it remained detectable in the liver for one month and in the spleen for three months. pfizermedicalinformation.comfda.govrxlist.com In contrast, high levels of radioactivity persisted in bone, teeth, and the trachea for up to six months post-dosing. pfizermedicalinformation.comfda.govrxlist.com

A study in mice also showed that the highest accumulation of pamidronate occurred in bone. nih.gov The liver and spleen also showed higher concentrations relative to other soft tissues like the kidney, lung, and muscle. nih.gov

Retention and Elimination Rates from Bone

Once bound to bone, pamidronate is eliminated very slowly. The terminal elimination half-life from bone has been estimated to be approximately 300 days in rats. pfizermedicalinformation.comfda.gov In mice, the biological half-life in bone was found to be in the range of 90 to 140 days. nih.gov This long retention time in the skeleton is a consequence of its strong binding to the bone matrix and is largely independent of the administered dose. mpa.semedsinfo.com.au The accumulation of pamidronate in bone is not a capacity-limited process; rather, it depends on the total cumulative dose administered over time. mpa.semedsinfo.com.auhpra.ie

Metabolism and Excretion in Animal Models

Preclinical data indicate that disodium pamidronate hydrate is not metabolized in the body. pfizermedicalinformation.commpa.senih.govfda.govpfizer.com It is eliminated from the body exclusively through renal excretion. pfizermedicalinformation.comnih.govfda.govpfizer.com

In rats, following intravenous administration of radiolabeled pamidronate, approximately 50% to 60% of the compound was rapidly taken up by bone, while the remainder was slowly eliminated by the kidneys. fda.govnih.govpfizer.com In one study, about 30% of the administered dose was initially found in the liver shortly after injection, which was then redistributed to bone or excreted by the kidneys within 24 to 48 hours. fda.govnih.gov

Urinary excretion of pamidronate in animal models, as in humans, is biphasic. medsinfo.com.auhres.capfizer.com The initial rapid phase is followed by a much slower elimination phase, reflecting the slow release of the drug from the bone. medsinfo.com.aupfizer.com

Influence on Biochemical Markers of Bone Resorption in Animal Studies